![molecular formula C12H9ClN4S B2643063 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 667399-98-6](/img/structure/B2643063.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a thiazole ring, and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and pyrazole rings, as well as the chlorophenyl group. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and rings. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the thiazole and pyrazole rings might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the nitrogen atoms in the thiazole and pyrazole rings might allow for hydrogen bonding .Aplicaciones Científicas De Investigación
Corrosion Inhibition : This compound, along with similar derivatives, has been explored for its potential as a corrosion inhibitor for iron. Quantum chemical parameters and molecular dynamics simulations have shown promising results, suggesting its effectiveness in protecting metal surfaces from corrosion (Kaya et al., 2016).
Structural Characterization : Studies have focused on the synthesis and structural characterization of similar compounds. These investigations provide insights into the molecular conformation and planarity, contributing to a better understanding of their chemical properties (Kariuki et al., 2021).
Antiviral Activity : Derivatives of this compound have shown potential antiviral activity. Synthesis of these derivatives has led to the discovery of compounds with anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).
Anticancer and Antimicrobial Activity : The compound and its derivatives have been analyzed for their potential in treating cancer and microbial infections. Studies include the examination of spectroscopic data, quantum chemical calculations, and molecular docking to assess their biological activity (Viji et al., 2020).
Antimicrobial and Anticancer Agents : Research has been conducted on novel pyrazole derivatives containing this compound, focusing on their antimicrobial and anticancer activities. These studies contribute to the development of new drugs with potential therapeutic applications (Hafez et al., 2016).
Anti-Tumor and Anti-Angiogenic Effects : Some derivatives have shown promise in inhibiting tumor growth and angiogenesis in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Corrosion Inhibitor Analysis : Additional studies on similar compounds have been conducted to evaluate their efficacy as corrosion inhibitors, including computational and electrochemical analyses (Saraswat & Yadav, 2020).
Direcciones Futuras
Thiazole and pyrazole derivatives have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antitumor activities . Therefore, future research on “4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine” might explore these potential applications.
Propiedades
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-8-3-1-7(2-4-8)10-6-18-12(16-10)9-5-15-17-11(9)14/h1-6H,(H3,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUELETPIIQUJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=C(NN=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2642980.png)

![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)
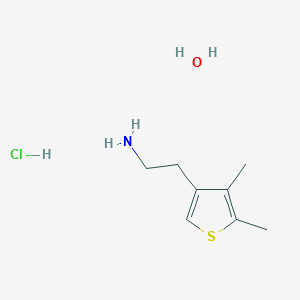
![1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2642986.png)
![3-fluoro-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642988.png)
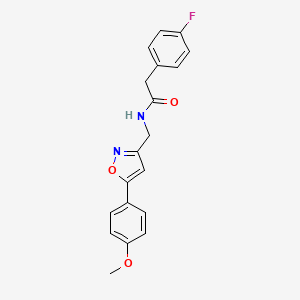
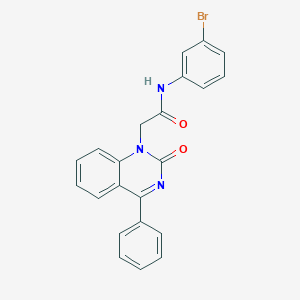
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2642993.png)
![5-[[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B2642996.png)
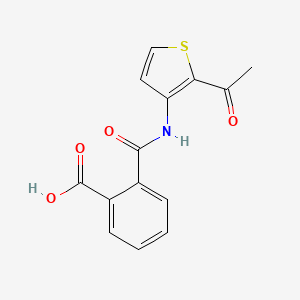
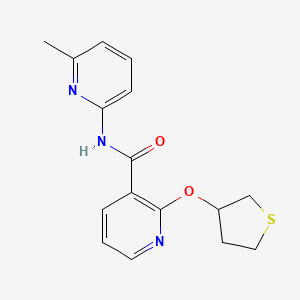
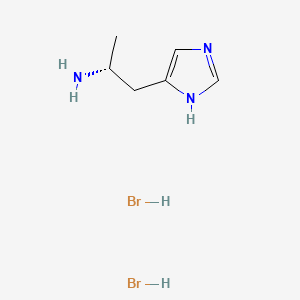
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2643001.png)
